molecular formula C22H18N2O3 B11548756 N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide

N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide

Cat. No.: B11548756
M. Wt: 358.4 g/mol
InChI Key: GWXMXVRXVPJKMQ-YDZHTSKRSA-N
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Description

N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 4-hydroxy-2-methoxybenzaldehyde and 9H-fluorene-9-carbohydrazide. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide involves the condensation reaction between 4-hydroxy-2-methoxybenzaldehyde and 9H-fluorene-9-carbohydrazide. The reaction is typically carried out in an ethanol solution under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.

    Medicine: Research has shown that Schiff base hydrazones can act as enzyme inhibitors, making them useful in the development of pharmaceuticals.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents on the aromatic ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and ability to form metal complexes .

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-2-methoxyphenyl)methylideneamino]-9H-fluorene-9-carboxamide

InChI

InChI=1S/C22H18N2O3/c1-27-20-12-15(25)11-10-14(20)13-23-24-22(26)21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-13,21,25H,1H3,(H,24,26)/b23-13+

InChI Key

GWXMXVRXVPJKMQ-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=N/NC(=O)C2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC1=C(C=CC(=C1)O)C=NNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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